2-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE is a complex organic compound featuring a benzamide core linked to a tetrazole ring via a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Sulfanylacetyl Group: This step involves the reaction of the tetrazole derivative with a suitable sulfanylacetyl chloride in the presence of a base to form the intermediate.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
2-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are crucial for biological processes.
Pathways Involved: The compound may inhibit or activate certain pathways, leading to its desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-1H-1,2,3,4-TETRAAZOLE: Shares the tetrazole ring but lacks the benzamide and sulfanylacetyl groups.
BENZAMIDE: Lacks the tetrazole and sulfanylacetyl groups but shares the benzamide core.
SULFANYLACETYL DERIVATIVES: Compounds with similar sulfanylacetyl groups but different core structures.
Uniqueness
2-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE is unique due to its combination of a tetrazole ring, sulfanylacetyl group, and benzamide core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S/c1-17-11(14-15-16-17)20-6-9(18)13-8-5-3-2-4-7(8)10(12)19/h2-5H,6H2,1H3,(H2,12,19)(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPWFBNGKPVEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24792777 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.